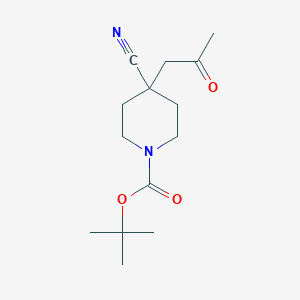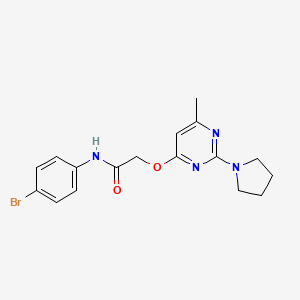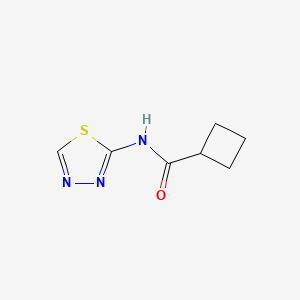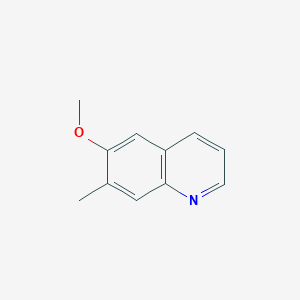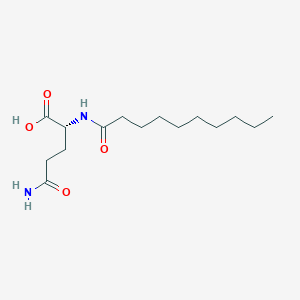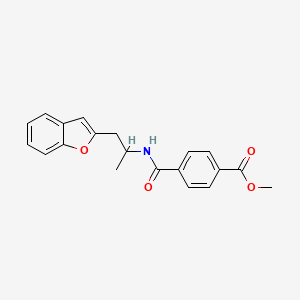
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate” is a compound that has gained significant interest in recent years due to its various biological and pharmacological applications. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H19NO4. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Mecanismo De Acción
The exact mechanism of action of Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is not fully understood, but it is believed to act on various cellular pathways to produce its therapeutic effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may account for its antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, one study found that this compound can increase the activity of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is that it is a synthetic compound, which may limit its applicability to certain research questions. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.
Métodos De Síntesis
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-bromoacetophenone in the presence of a base to form an intermediate compound. The intermediate is then treated with benzofuran-2-carboxylic acid and an appropriate coupling agent to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has been studied for its potential therapeutic properties in various scientific research studies. One study found that this compound has anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has antitumor effects, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROXFUZPLSFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2787323.png)
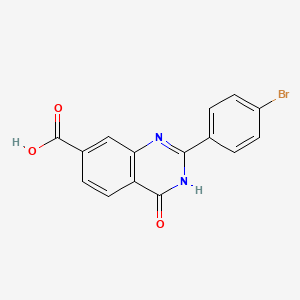
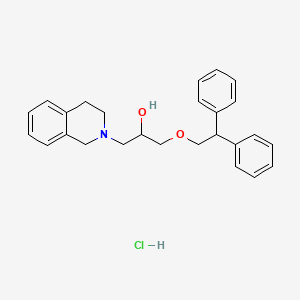
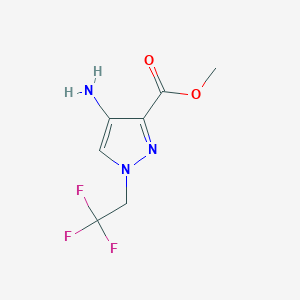
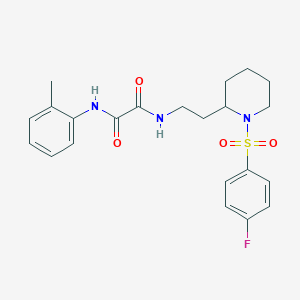
![3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787330.png)
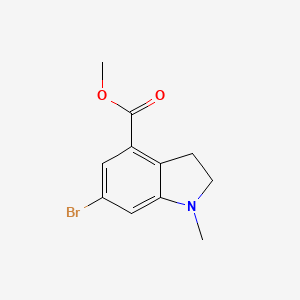
![N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2787333.png)
![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2787335.png)
